Bilosespene B

Beschreibung

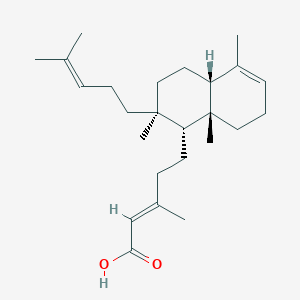

Structure

3D Structure

Eigenschaften

Molekularformel |

C25H40O2 |

|---|---|

Molekulargewicht |

372.6 g/mol |

IUPAC-Name |

(E)-5-[(1R,2S,4aR,8aR)-2,5,8a-trimethyl-2-(4-methylpent-3-enyl)-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid |

InChI |

InChI=1S/C25H40O2/c1-18(2)9-7-14-24(5)16-13-21-20(4)10-8-15-25(21,6)22(24)12-11-19(3)17-23(26)27/h9-10,17,21-22H,7-8,11-16H2,1-6H3,(H,26,27)/b19-17+/t21-,22-,24+,25+/m1/s1 |

InChI-Schlüssel |

OQQNJVBLPBUXTO-LKOXZUICSA-N |

Isomerische SMILES |

CC1=CCC[C@]2([C@@H]1CC[C@]([C@H]2CC/C(=C/C(=O)O)/C)(C)CCC=C(C)C)C |

Kanonische SMILES |

CC1=CCCC2(C1CCC(C2CCC(=CC(=O)O)C)(C)CCC=C(C)C)C |

Synonyme |

ilosespen B bilosespen-B bilosespene B |

Herkunft des Produkts |

United States |

Structural Elucidation Methodologies for Bilosespene B

Application of Advanced Spectroscopic Techniques for Structural Determination

Bilosespene B, along with its counterpart Bilosespene A, was first isolated from the Red Sea sponge Dysidea cinerea. acs.org The initial structural elucidation of these novel sesterpenes was accomplished through the extensive use of advanced spectroscopic methods, as the two compounds were found to be an unstable and inseparable mixture. acs.org

The primary tool for determining the planar structure and initial stereochemistry was Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org A full suite of 1D and 2D NMR experiments, including Heteronuclear Multiple Bond Correlation (HMBC), was employed to piece together the carbon framework and establish atom connectivity. acs.org For instance, HMBC correlations were crucial in identifying the relationship between different parts of the molecule. In this compound, correlations from the methyl group at position 11 (CH₃-11) to carbons C-3, C-4, and C-5, as well as from protons H-3 and H-5 to the methyl carbon, were key in differentiating it from Bilosespene A. acs.org

Mass spectrometry also played a vital role. Chemical Ionization Mass Spectrometry (CIMS) provided the molecular ion peak (MH⁺), confirming the molecular weight. acs.org Analysis of the fragmentation patterns gave further clues about the structure, with observed fragments corresponding to the loss of the side chains and specific cleavages of the decalin portion of the molecule. acs.org

The relative stereochemistry of the proposed structure was initially established using Nuclear Overhauser Effect (NOE) data. acs.org These experiments suggested a cis configuration for the decalin ring junction and defined the stereochemistry at the C-8 and C-9 chiral centers, as well as the E-geometry of the double bond at C-21. acs.org

| Technique | Observation | Inference | Source |

|---|---|---|---|

| CIMS | MH⁺ peak and fragmentation pattern ([M − C₆N₁₀]⁺, [M − C₅H₇O₂]⁺) | Molecular weight and confirmation of side chain structures. | acs.org |

| HMBC | Correlations from CH₃-11 to C-3, C-4, C-5. | Established connectivity around the decalin ring, distinguishing from Bilosespene A. | acs.org |

| NOE | Observed NOEs between key protons. | Proposed cis-decalin ring junction and stereochemistry at C-8 and C-9. | acs.org |

Challenges and Refinements in Stereochemical Assignment

The initial structural assignment of this compound, particularly its stereochemistry, faced significant challenges that were later clarified through total synthesis. The original 1999 report proposed a structure based on spectroscopic data, primarily NOE experiments, which suggested a cis-fused decalin ring system. acs.org

However, the interpretation of NOE data for flexible molecules can be ambiguous, which led to a misassignment of the relative stereochemistry. The definitive refinement came in 2003 when a total synthesis of the proposed structures of both (±)-Bilosespene A and B was completed. chemrxiv.org The synthetic compounds, created to match the proposed structures, did not have spectroscopic data consistent with those reported for the natural products. chemrxiv.org This discrepancy served as a refutation of the originally assigned stereochemistry. chemrxiv.org The challenge, therefore, lay in the inherent limitations of relying solely on NMR-based distance constraints for a non-rigid molecular framework. The refinement was a direct result of the unequivocal proof provided by chemical synthesis, a classic approach for verifying or disproving proposed natural product structures. mdpi.com

Crystallographic Approaches to this compound Structure Confirmation

Crystallographic analysis, specifically single-crystal X-ray diffraction, is considered the gold standard for unequivocally determining the three-dimensional structure and absolute configuration of a molecule. rsc.orgnih.gov However, this technique requires the compound to be a stable, pure solid that can form well-ordered crystals. nih.gov

In the case of this compound, there are no reports in the scientific literature of its structure being confirmed by crystallographic methods. The primary obstacle was the nature of the isolated material itself; it was found to be an unstable and inseparable mixture with Bilosespene A. acs.org Such instability and impurity make crystallization exceedingly difficult, if not impossible, precluding the use of this definitive structural confirmation technique.

Computational Methods for Structural Validation

Computational chemistry offers powerful tools for validating proposed structures by calculating and comparing theoretical spectroscopic data or conformational energies with experimental results. nih.gov For complex molecules, methods like Density Functional Theory (DFT) can be used to predict NMR chemical shifts or analyze the relative stabilities of different stereoisomers.

In the available literature concerning the initial isolation and subsequent stereochemical refutation of this compound, there is no explicit mention of the use of computational methods for structural validation. acs.orgchemrxiv.org The structural arguments were based on the interpretation of experimental spectroscopic data and, ultimately, on the comparison of that data with a synthetically produced standard. acs.orgchemrxiv.org While modern structure elucidation efforts for complex molecules frequently employ computational validation, it was not a reported component of the work on this compound. rsc.org

Biosynthetic Investigations of Bilosespene B

Proposed Biosynthetic Pathways of Sesterterpenoids Relevant to Bilosespene B

Sesterterpenoids, a C25 class of terpenoids, are biosynthesized from the linear precursor geranylfarnesyl pyrophosphate (GFPP) nih.gov. The biosynthesis of these complex molecules involves intricate cyclization cascades catalyzed by terpene cyclases, leading to a wide array of carbocyclic skeletons acs.org. While the specific biosynthetic pathway for this compound has not been definitively elucidated, it is hypothesized to proceed through a series of carbocation-mediated reactions, similar to other known sesterterpenoids acs.orgresearchgate.net.

The formation of the diverse sesterterpenoid scaffolds is generally initiated by the ionization of GFPP, followed by a series of intramolecular cyclizations and rearrangements. The exact sequence of these events, including the order of ring formation and potential stereochemical inversions, dictates the final structure of the natural product acs.orgresearchgate.net. For instance, in the biosynthesis of retigerane-type sesterterpenoids, two plausible pathways differing in the ring cyclization order have been proposed and investigated through computational studies acs.orgresearchgate.net. These studies highlight the critical role of the initial conformation of the GFPP substrate within the enzyme's active site in determining the ultimate biosynthetic route and stereochemistry of the product acs.org.

Given the decalin ring system present in this compound, its biosynthesis is likely to involve an intramolecular Diels-Alder reaction or a series of cationic cyclizations to form this core structure. The subsequent formation of the side chain and other functional groups would then follow. The study of related sesterterpenoids from marine organisms, particularly sponges of the genus Dysidea, may provide further clues to the specific biosynthetic logic governing the formation of this compound acs.org.

Identification of Precursors and Enzymatic Transformations in Biosynthesis

The fundamental building blocks for all terpenoids, including sesterterpenoids, are the five-carbon (C5) isomers isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) sci-hub.senih.gov. In plants and many microorganisms, these precursors are synthesized through the methylerythritol phosphate (B84403) (MEP) pathway located in the plastids, or the mevalonate (B85504) (MVA) pathway in the cytosol sci-hub.seresearchgate.net. For sesterterpenes, evidence suggests that the precursors are typically derived from the MEP pathway researchgate.netmdpi.com.

The biosynthesis of the direct C25 precursor to sesterterpenoids, geranylfarnesyl pyrophosphate (GFPP), is catalyzed by a prenyltransferase known as GFPP synthase (GFPPS). This enzyme sequentially condenses three molecules of IPP with one molecule of DMAPP researchgate.net.

Following the formation of GFPP, the key enzymatic transformations that lead to the vast diversity of sesterterpenoid structures are catalyzed by terpene synthases (TPSs) or terpene cyclases acs.orgnih.gov. These enzymes are responsible for the intricate cyclization cascades mentioned previously. The active site of a specific terpene synthase provides a template that guides the folding of the flexible GFPP substrate and stabilizes the highly reactive carbocation intermediates, thereby controlling the regio- and stereoselectivity of the cyclization reactions acs.org.

Subsequent to the formation of the initial carbocyclic scaffold, a variety of modifying enzymes, such as cytochrome P450 monooxygenases (P450s), dehydrogenases, and reductases, can introduce further functionalization, including hydroxylations, oxidations, and the formation of double bonds, to yield the final natural product mdpi.com.

Table 1: Key Precursors and Enzymes in Sesterterpenoid Biosynthesis

| Molecule/Enzyme | Role in Biosynthesis |

| Isopentenyl Pyrophosphate (IPP) | C5 building block |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 building block and initial substrate for prenylation |

| Geranylfarnesyl Pyrophosphate (GFPP) | C25 linear precursor to sesterterpenoids |

| GFPP Synthase (GFPPS) | Catalyzes the synthesis of GFPP |

| Terpene Synthase (TPS)/Cyclase | Catalyzes the cyclization of GFPP into various sesterterpenoid scaffolds |

| Cytochrome P450s and other modifying enzymes | Introduce further functionalization to the sesterterpenoid backbone |

Genetic and Molecular Biology Approaches to Biosynthetic Gene Clusters

The genes encoding the enzymes responsible for the biosynthesis of a particular natural product are often clustered together on the chromosome in what is known as a biosynthetic gene cluster (BGC). The identification and characterization of these BGCs are crucial for understanding and engineering the biosynthesis of complex molecules like sesterterpenoids mdpi.com.

In fungi, the genes for sesterterpenoid biosynthesis, including the terpene synthase and modifying enzymes like P450s, are frequently found in such clusters rsc.org. The discovery of a bifunctional sesterterpene synthase in Aspergillus clavatus, which contains both a prenyltransferase and a terpene synthase domain, was a significant advancement in the field sci-hub.se.

Modern genome mining techniques, coupled with heterologous expression of candidate genes in model organisms like Escherichia coli or Nicotiana benthamiana, have become powerful tools for discovering new sesterterpenoids and elucidating their biosynthetic pathways sci-hub.se. For example, the investigation of putative sesterterpene gene clusters in the genome of Arabidopsis has led to the identification of novel sesterterpene skeletons, even though no sesterterpenes had been previously reported from this plant mdpi.com.

While the BGC for this compound has not yet been identified, its discovery in the genome of Dysidea cinerea or its associated microorganisms would be a significant step towards understanding its biosynthesis. Such a discovery would allow for the functional characterization of the involved enzymes and could enable the heterologous production of this compound.

Chemoenzymatic and Biomimetic Approaches to this compound and Related Scaffolds

Chemoenzymatic and biomimetic synthesis represent powerful strategies for the construction of complex natural products like this compound. These approaches combine the selectivity and efficiency of enzymatic reactions with the versatility of modern organic synthesis doi.orgbeilstein-journals.org.

A total synthesis of (±)-Bilosespenes A and B has been reported, which utilized key chemical reactions such as an intramolecular Diels-Alder reaction and an anionic oxy-Cope rearrangement to construct the core cis-decalin structure acs.org. While this is a purely chemical synthesis, it provides a blueprint for a potential biomimetic approach, as intramolecular Diels-Alder reactions are known to be involved in the biosynthesis of some terpenoids.

Chemoenzymatic strategies could involve the enzymatic synthesis of a key precursor, such as the decalin core, which could then be elaborated into this compound through chemical transformations. For instance, a terpene cyclase capable of producing a this compound-like scaffold could be identified or engineered. This enzyme could then be used in a whole-cell or cell-free system to produce the core structure from GFPP or a related precursor. The promiscuity of some terpene synthases, which can accept non-natural substrates, could also be exploited to produce novel analogs of this compound with potentially enhanced biological activities nih.govdoi.org.

Furthermore, the development of biomimetic cationic cyclization cascades, inspired by the proposed biosynthetic pathways of sesterterpenoids, could offer an efficient route to the this compound skeleton. These approaches often use acid catalysts to initiate cyclizations of polyene substrates that mimic the natural biosynthetic precursors.

Total Synthesis Strategies for Bilosespene B

Seminal Total Syntheses and Stereocontrolled Approaches

The first and only total synthesis of (±)-Bilosespenes A and B was accomplished by Hsu and Liao in 2003. mdpi.com Their work served to refute the initially proposed structures and establish the correct relative stereochemistry of these natural products. mdpi.comacs.org The synthesis is a hallmark of strategic efficiency, achieving the construction of the complex carbon skeleton in a racemic form in 12 and 13 steps, respectively, starting from creosol. mdpi.com

The stereochemistry of the final products is carefully controlled throughout the synthetic sequence. The intramolecular Diels-Alder reaction establishes the initial stereocenters in the bicyclo[2.2.2]octenone intermediate. Subsequent transformations, particularly the addition to a ketone and the sigmatropic rearrangement, are designed to proceed with high diastereoselectivity, ultimately leading to the desired relative configuration of the cis-fused decalin core present in Bilosespene B.

Exploration of Key Cascade Reactions and Rearrangements (e.g., Diels-Alder, Oxy-Cope)

The synthesis of this compound is a prime example of the power of cascade reactions to rapidly build molecular complexity from simple precursors. The core of the strategy relies on a sequence involving an intramolecular Diels-Alder reaction followed by an anionic oxy-Cope rearrangement. nih.gov

Diels-Alder Reaction: The synthesis commences with the generation of a masked o-benzoquinone (MOB) from creosol. Current time information in Bangalore, IN. This highly reactive intermediate is not isolated but is trapped in situ via an intramolecular Diels-Alder reaction. nih.govacs.org The MOB acts as the diene, reacting with an tethered alkene dienophile to construct a bicyclo[2.2.2]octenone system. acs.orgresearchgate.net This cycloaddition is crucial as it sets up the initial framework and relative stereochemistry of the molecule in a single, highly selective step. nih.gov The use of MOBs in Diels-Alder reactions is a versatile strategy that has been extensively developed by Liao and others for the synthesis of various complex natural products containing decalin and other polycyclic systems. nih.govacs.org

Anionic Oxy-Cope Rearrangement: Following the Diels-Alder reaction, the resulting tricyclic ketone undergoes a stereoselective addition of an alkenylcerium(III) chloride. mdpi.com This step introduces the necessary 1,5-diene-3-ol system required for the subsequent key transformation: the anionic oxy-Cope rearrangement. Current time information in Bangalore, IN.acs.orgchiralpedia.com This rearrangement is a powerful tool in organic synthesis for the formation of medium-sized rings and for establishing complex stereochemical relationships. rsc.orgCurrent time information in Bangalore, IN.acs.org Upon treatment with a base like potassium hydride, the alkoxide of the dienol undergoes a -sigmatropic rearrangement, leading to the formation of the desired cis-fused decalin core of this compound. The irreversible tautomerization of the resulting enolate to a ketone provides the thermodynamic driving force for this transformation. chiralpedia.com

This strategic combination of a Diels-Alder reaction and an anionic oxy-Cope rearrangement provides a robust and efficient pathway to the central scaffold of this compound.

Development of Novel Synthetic Methodologies Inspired by this compound

While the total synthesis of this compound itself did not introduce entirely new named reactions, it showcased a highly effective and strategic combination of existing powerful methodologies. The successful application of the masked o-benzoquinone intramolecular Diels-Alder/anionic oxy-Cope rearrangement cascade has reinforced the utility of this approach and has been featured in the broader context of synthesizing complex decalin-containing natural products.

The work by Liao and coworkers, including the this compound synthesis, is part of a larger program that has significantly advanced the use of masked o-benzoquinones in organic synthesis. nih.govacs.org This strategy has been developed into a general and efficient route for the stereocontrolled synthesis of highly substituted cis-decalins and linear triquinanes from simple 2-methoxyphenols. nih.gov The principles demonstrated in the this compound synthesis have been applied to the total syntheses of several other natural products, thereby solidifying this methodology as a key tool in the synthetic chemist's arsenal. nih.gov For instance, the group has utilized this approach for the synthesis of other terpenoids, showcasing its versatility. The key advantage of this methodology is its ability to rapidly construct complex polycyclic systems with a high degree of stereocontrol from readily available starting materials. acs.org

Therefore, the legacy of the this compound synthesis lies not in the creation of a single novel reaction, but in the powerful demonstration and popularization of a synthetic strategy that continues to be relevant in the synthesis of complex molecules.

Challenges and Future Directions in Chemical Synthesis of this compound

The chemical synthesis of this compound, while successful, highlights several challenges inherent to this and other complex marine natural products.

Key Challenges:

Instability: The original isolation of Bilosespenes A and B noted that they were an unstable mixture. acs.org This instability can pose significant challenges during the final stages of a total synthesis, including purification and characterization.

Diastereomer Separation: Bilosespenes A and B are diastereomers that proved to be inseparable by chromatographic methods in the original study. acs.org The total synthesis by Hsu and Liao also produced a mixture of diastereomers. mdpi.com Developing methods for the selective synthesis of a single diastereomer or an effective protocol for their separation remains a significant hurdle. Modern chromatographic techniques, such as supercritical fluid chromatography (SFC) or the use of more advanced chiral stationary phases, could potentially address this separation challenge. nih.govnih.gov

Stereochemical Control: While the reported synthesis exhibits excellent stereocontrol in key steps, achieving absolute control over all four stereocenters in an enantioselective manner is a more formidable challenge. The reported synthesis is racemic, and a future goal would be the development of an asymmetric synthesis to access enantiopure this compound. mdpi.com

Future Directions:

Asymmetric Synthesis: A primary future direction would be the development of an enantioselective total synthesis. This could be achieved through various strategies, such as using a chiral starting material, employing a chiral auxiliary, or developing a catalytic asymmetric version of the key Diels-Alder or addition reactions.

Supply and Analogue Synthesis: Marine sponges are often a limited source of bioactive compounds, making total synthesis a crucial avenue for obtaining sufficient material for further biological evaluation. An efficient and scalable synthetic route would also enable the creation of analogues of this compound. This would be invaluable for structure-activity relationship (SAR) studies to identify the pharmacophore and potentially develop more potent or selective cytotoxic agents.

Late-Stage Functionalization: The development of methods for the late-stage functionalization of the this compound scaffold could provide rapid access to a library of derivatives for biological testing, circumventing the need for de novo synthesis of each analogue.

Addressing these challenges and exploring these future directions will not only provide access to this compound and its analogues for further study but also continue to drive innovation in the field of natural product total synthesis.

Structure Activity Relationship Sar Studies of Bilosespene B and Its Analogues

Design and Synthesis of Bilosespene B Analogues and Derivatives

No information is available regarding the design and synthesis of analogues or derivatives of a compound known as this compound. General principles of medicinal chemistry involve creating derivatives of a lead compound to explore and optimize its biological activity. wikipedia.orgmdpi.com This often includes the modification of functional groups or the carbon skeleton. researchgate.net For instance, the synthesis of biaryl derivatives has been explored for other compounds to enhance their inhibitory effects. nih.gov The preparation of derivatives can involve various chemical reactions to introduce new substituents and create a library of related compounds for further study. mdpi.commdpi.com

Elucidation of Structural Motifs Critical for Molecular Interactions

There is no available data identifying the critical structural motifs of this compound responsible for molecular interactions. In drug discovery, understanding these motifs is crucial as they dictate how a molecule binds to its biological target. nih.govopenreview.net The analysis of a molecule's three-dimensional structure and its comparison with related active compounds helps in identifying the key features, or pharmacophore, necessary for its biological effect. researchgate.netvast.vn These motifs can include specific arrangements of atoms, functional groups, and stereochemical centers that engage in interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions with the target protein or biomolecule. nih.govnih.gov

Computational Approaches to QSAR and Pharmacophore Modeling

No computational studies, including Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling, have been published for this compound. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgfrontiersin.orgnih.gov These models are used to predict the activity of new, unsynthesized compounds. collaborativedrug.com Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of functional groups required for biological activity. dovepress.comnih.gov This information can then be used to screen large databases of virtual compounds to find new potential drug candidates. frontiersin.orgplos.org Both techniques are powerful tools in modern drug design, but their application to this compound has not been documented.

Chemical Probe Development Based on this compound Scaffold

There is no information on the development of chemical probes based on the this compound scaffold. Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or target. rsc.orgnih.gov The development of a chemical probe often involves modifying the structure of a known bioactive compound, like this compound would be, to incorporate a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) and a reactive group for covalent labeling, without significantly altering its binding affinity for the target. mdpi.comnih.govresearchgate.net These probes are invaluable tools for identifying the cellular targets of a drug and elucidating its mechanism of action. rsc.org

Molecular and Cellular Mechanisms of Bilosespene B Action

Identification of Specific Molecular Targets and Binding Interactions

The specific molecular targets of Bilosespene B have not yet been definitively identified in published literature. Research into marine natural products often begins with the isolation and structural elucidation of a compound, followed by broad bioactivity screening. acs.orgmdpi.com Pinpointing the exact proteins or cellular components with which a compound interacts to exert its effects requires further, more detailed investigation.

This compound was isolated as part of an inseparable mixture with its isomer, Bilosespene A. acs.org This mixture has demonstrated biological activity, but attributing this to one or both isomers, and identifying their direct binding partners, remains a subject for future research. nih.gov

To provide context, studies on other sesterterpenoids have identified specific molecular targets. For instance:

Some scalarane-type sesterterpenoids have been shown to inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B). nih.gov

Other sesterterpenoids have been found to bind to fibroblast growth factor receptor-1 (FGFR-1), thereby inhibiting downstream signaling. researchgate.net

The fungal sesterterpenoid Ophiobolin A has been suggested to target the F-actin cytoskeleton and potentially the big conductance Ca2+-activated K+ channel (BKCa). nih.gov

Perturbations of Cellular Signaling Pathways by this compound

The direct and specific effects of this compound on cellular signaling pathways have not been extensively characterized. Cellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing fundamental processes like cell growth, proliferation, and death. nih.govkhanacademy.org Bioactive compounds frequently exert their effects by modulating these pathways. xiahepublishing.commdpi.com

Given the observed cytotoxic activity of the Bilosespene A/B mixture, it is plausible that it perturbs signaling pathways critical for cancer cell survival and proliferation. acs.orgnih.gov Pathways commonly dysregulated in cancer and targeted by therapeutic agents include:

MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. xiahepublishing.com

PI3K/AKT/mTOR Pathway: A central regulator of cell growth, metabolism, and survival. xiahepublishing.com

NF-κB Pathway: A key player in the inflammatory response and in preventing apoptosis. frontiersin.orgscientificarchives.com

While it is hypothesized that this compound might influence one or more of these pathways, direct experimental evidence is currently lacking. The broad anti-inflammatory and cytotoxic activities reported for the general class of sesterterpenoids suggest that interference with such fundamental signaling cascades is a likely mechanism of action. nih.govrsc.org

Effects on Subcellular Processes and Organelle Function

There is currently no specific research detailing the effects of this compound on subcellular processes or the function of specific organelles. Eukaryotic cells contain various membrane-bound organelles, each with specialized functions that are essential for cellular homeostasis. nih.govnih.govmdpi.com The disruption of organelle function is a known mechanism of action for many cytotoxic compounds. mdpi.com

Key organelles and their functions include:

Mitochondria: Responsible for cellular respiration and ATP production, and play a central role in apoptosis (programmed cell death). mdpi.com Mitochondrial dysfunction is a common feature in various diseases. scientificarchives.com

Endoplasmic Reticulum (ER): Plays a vital role in protein synthesis and folding, lipid synthesis, and calcium storage. mdpi.commdpi.com Disruption of ER function leads to a state known as ER stress, which can trigger cell death. mdpi.com

Golgi Apparatus: Modifies, sorts, and packages proteins and lipids for secretion or delivery to other organelles. mdpi.com

Lysosomes: Act as the cell's recycling center, degrading waste materials and cellular debris. mdpi.com

Nucleus: Contains the cell's genetic material and controls gene expression. nih.gov

The localization of a compound within specific subcellular compartments can be critical to its mechanism of action. nih.govmdpi.com Future studies using techniques like fluorescence microscopy with labeled this compound could elucidate its subcellular distribution and its impact on the morphology and function of these vital organelles.

Investigation of this compound Activity in Disease-Relevant Cellular Models

The primary investigation into the bioactivity of this compound has been in the context of cancer. An inseparable mixture of Bilosespene A and B was tested for its cytotoxic effects against a panel of human cancer cell lines. acs.orgnih.gov The mixture demonstrated notable activity, suggesting potential as an anticancer agent. nih.gov

The broader class of sesterterpenoids, isolated from marine sponges like Dysidea, exhibits a range of biological activities, including anti-inflammatory and antimicrobial effects. nih.govresearchgate.net This suggests that this compound could be of interest in other disease contexts, such as neuroinflammation. Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a key feature of neurodegenerative diseases such as Alzheimer's disease. nih.govnih.govmdpi.com

Cellular models like the BV-2 microglial cell line are commonly used to study neuroinflammatory processes and to screen for anti-inflammatory compounds. frontiersin.org In these models, microglia are often stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, and the ability of a test compound to suppress this response is measured. frontiersin.org While there is no direct evidence of this compound being tested in such models, the known anti-inflammatory properties of related marine natural products make this a promising avenue for future investigation. nih.govresearchgate.net Alzheimer's disease pathology involves the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, which trigger neuroinflammatory responses. nih.govfrontiersin.org Compounds that can modulate this inflammation may have therapeutic potential.

Table of Mentioned Compounds

Preclinical Biological Activity of Bilosespene B in Research Models

In Vitro Cellular Assays for Biological Activity (e.g., enzyme inhibition, cellular pathway modulation)

The primary biological activity reported for Bilosespene B comes from initial in vitro cellular assays. These experiments are crucial for determining a compound's fundamental ability to affect cells, often by measuring cytotoxicity—the capacity to kill cells.

Detailed Research Findings

An inseparable mixture of Bilosespene A and B, isolated from the Red Sea sponge Dysidea cinerea, demonstrated notable cytotoxic activity against a panel of cancer cell lines. acs.org The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined to be 2.5 µg/mL across all tested cell lines. acs.org This indicates a consistent cytotoxic effect against different cancer types in this preliminary screen.

The specific cell lines tested in this initial study were:

P-388: A mouse lymphoma cell line.

A-549: A human lung carcinoma cell line.

HT-29: A human colon carcinoma cell line.

MEL-28: A human melanoma cell line.

| Cell Line | Organism | Cancer Type | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| P-388 | Mouse | Lymphoma | 2.5 | acs.org |

| A-549 | Human | Lung Carcinoma | 2.5 | acs.org |

| HT-29 | Human | Colon Carcinoma | 2.5 | acs.org |

| MEL-28 | Human | Melanoma | 2.5 | acs.org |

Enzyme Inhibition and Cellular Pathway Modulation

While the cytotoxicity of this compound has been established, the specific molecular mechanisms driving this activity, such as enzyme inhibition or the modulation of cellular signaling pathways, have not yet been reported in the scientific literature.

Enzyme Inhibition: This is a common mechanism for cytotoxic compounds, where a molecule binds to an enzyme and decreases its activity. libretexts.orgsigmaaldrich.com This can occur through several modes, including competitive inhibition, where the inhibitor resembles the substrate and binds to the active site, or non-competitive inhibition, where it binds to an allosteric site to change the enzyme's conformation. libretexts.orgsigmaaldrich.comdergipark.org.tr Many cancer drugs function as enzyme inhibitors, targeting enzymes critical for cancer cell growth and survival. libretexts.org Future research would be needed to screen this compound against a panel of known cancer-related enzymes to determine if it acts via this mechanism.

Cellular Pathway Modulation: Cytotoxic agents can also function by altering critical signaling pathways within the cell. expasy.orghubrecht.eu For example, many natural products exert their effects by modulating pathways that control cell proliferation, apoptosis (programmed cell death), and inflammation, such as the NF-κB or MAPK signaling pathways. expasy.orgbosterbio.comgenome.jp The B-cell receptor (BCR) signaling pathway is another critical cascade that regulates the fate of B-cells and can be a target for therapeutic intervention. bosterbio.combiolegend.com Investigating how this compound affects the phosphorylation status and activity of key proteins within these and other pathways would be a logical next step to elucidate its mechanism of action.

Advanced 2D and 3D Cellular Models for Mechanistic Studies

To understand the mechanisms behind a compound's biological activity, researchers are increasingly moving from traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) models.

2D vs. 3D Models: In conventional 2D cultures, cells are grown as a flat monolayer on plastic surfaces. genome.jp In contrast, 3D models, such as spheroids and organoids, allow cells to grow in three dimensions, forming structures that better mimic the cell-cell and cell-extracellular matrix interactions found in native tissues. genome.jpnih.govcelvivo.com This advanced architecture can significantly influence cellular responses to drugs, with cells in 3D models often showing increased resistance to anticancer agents compared to their 2D counterparts. nih.gov

Application for Mechanistic Studies: Advanced 3D cultures are powerful tools for mechanistic studies. nih.govmdpi.comvisikol.com They can be used to model the tumor microenvironment, study drug penetration, and investigate complex biological processes like angiogenesis and metastasis. celvivo.com For a compound like this compound, using 3D models of lung or colon cancer could provide deeper insights into its efficacy and mechanism in a more realistic tumor context. celvivo.com However, to date, no studies have been published detailing the use of advanced 2D or 3D cellular models to investigate the mechanistic properties of this compound.

Use of Model Organisms for Mechanistic Pathway Validation (e.g., in vivo preclinical models, C. elegans, Drosophila for biological pathway studies)

Simple model organisms provide a valuable platform for studying the effects of new compounds in a whole-organism context, allowing for the validation of biological pathways identified in cellular assays.

Caenorhabditis elegans and Drosophila melanogaster: The nematode C. elegans (a roundworm) and the fruit fly Drosophila melanogaster are powerful genetic models used extensively in biological research. biorxiv.orgsocmucimm.org Their short life cycles, well-characterized genomes, and the conservation of many fundamental biological pathways with humans make them ideal for early-stage in vivo studies. biorxiv.orgplos.orgresearchgate.net For example, these organisms are used to study pathways related to development, neurobiology, and innate immunity. biorxiv.orgsocmucimm.org They can be employed in genetic screens to identify the molecular targets of a compound or to validate that a compound's effect is dependent on a specific gene or pathway. socmucimm.org

Currently, there is no published research documenting the use of C. elegans, Drosophila, or other in vivo preclinical models to validate the mechanistic pathways affected by this compound.

Comparative Analysis of Biological Activities Across Sesterterpenoid Classes

Sesterterpenoids are a diverse class of natural products known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. nih.govnih.govmdpi.com Comparing the activity of this compound to other members of this class provides context for its potency.

The reported IC50 value of 2.5 µg/mL for the Bilosespene A/B mixture positions it as a compound with moderate to potent cytotoxicity. acs.org For comparison, other sesterterpenoids from the scalarane subclass have shown a wide range of cytotoxic values. For example, some scalaranes exhibit potent activity with IC50 values in the low microgram or micromolar range against various cancer cell lines. semanticscholar.orguv.es Other classes, like the ophiobolins, also contain members with significant antiproliferative effects. nih.govnih.gov

The following table provides a comparative look at the cytotoxicity of Bilosespene A/B and other selected sesterterpenoids.

| Compound | Sesterterpenoid Class | Source Organism | Cancer Cell Line | Reported Cytotoxicity (IC50) | Reference |

|---|---|---|---|---|---|

| Bilosespene A/B Mixture | Bilosespene | Dysidea cinerea (Sponge) | P-388, A-549, HT-29, MEL-28 | 2.5 µg/mL | acs.org |

| Scalaradial | Scalarane | Cacospongia scalaris (Sponge) | HL-60 (Leukemia) | 3.4 µM | uv.es |

| Sesterstatin 6 | Scalarane | Hyrtios erecta (Sponge) | P-388, BXPC-3, NCI-H460, etc. | Significant cytotoxicity reported | nih.gov |

| Ophiobolin A | Ophiobolin | Bipolaris sp. (Fungus) | Various | Potent antiproliferative effects | nih.gov |

| Heteronemin | Scalarane | Hyrtios erectus (Sponge) | MCF-7 (Breast) | ~20.0 µM | mdpi.com |

This comparative analysis highlights that the cytotoxic activity of the Bilosespene A/B mixture is within the range observed for other bioactive marine sesterterpenoids, justifying further investigation into its specific mechanisms of action.

Advanced Analytical Methodologies in Bilosespene B Research

High-Resolution Chromatographic and Mass Spectrometric Techniques for Metabolite Profiling and Purity Assessment

High-resolution chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with High-Resolution Mass Spectrometry (HRMS), is a cornerstone for analyzing complex natural product extracts. geomar.demdpi.com This hyphenated technique, often referred to as LC-HRMS, provides high-sensitivity and high-efficiency detection, which is essential for creating a detailed metabolite profile and assessing the purity of a target compound like Bilosespene B. nih.gov

Metabolite Profiling: In the context of this compound, which was first isolated from the marine sponge Dysidea cinerea, untargeted metabolomic profiling using LC-HRMS can identify a wide array of related secondary metabolites present in the sponge extract. nih.govacs.org This approach involves separating the chemical constituents of the extract via liquid chromatography, followed by their detection with a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer. pensoft.netarabjchem.org The resulting data, rich in mass-to-charge (m/z) ratios and retention times, allows for the putative identification of dozens or even hundreds of compounds, including various classes like terpenoids, flavonoids, and fatty acyls. mdpi.compensoft.net Advanced software and databases are then used to process this vast amount of data, aligning peaks and comparing mass spectra against known compounds to build a comprehensive metabolic map. pensoft.netpreprints.org

Purity Assessment: The purity of a natural product is a critical parameter for any subsequent biological or pharmacological research. acs.org LC-HRMS is highly effective for purity assessment because it can detect and quantify structurally related impurities, even at very low levels. niscpr.res.in For a sample of this compound, this technique can resolve it from its co-isolated isomer, Bilosespene A, and other minor metabolites from the source organism. acs.org The high mass accuracy of HRMS helps to distinguish between compounds with very similar masses, ensuring a reliable purity evaluation. nih.gov While other methods like quantitative NMR (qNMR) also offer an orthogonal approach to purity determination, LC-HRMS remains a primary tool due to its exceptional sensitivity and resolving power. acs.orgmdpi.com

Table 1: Illustrative LC-HRMS Data for Metabolite Profiling of a Hypothetical Dysidea cinerea Extract This table is for illustrative purposes and does not represent actual experimental data for this compound.

| Retention Time (min) | Observed m/z | Formula | Putative Identification | Mass Error (ppm) |

|---|---|---|---|---|

| 12.5 | 385.2743 | C25H36O3 | This compound/A | 1.2 |

| 11.8 | 369.2794 | C25H36O2 | Deoxy-bilosespene variant | -0.8 |

| 13.2 | 401.2692 | C25H36O4 | Hydroxy-bilosespene variant | 1.5 |

| 9.7 | 233.1854 | C15H24O2 | Related Sesquiterpenoid | 0.5 |

NMR-Based Methods for Dynamic Structural Analysis and Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like sesquiterpenes and sesterterpenes. nih.govresearchgate.netnih.gov It provides detailed information on the molecular structure, conformation, and dynamics at an atomic level. nih.gov

Dynamic Structural Analysis: The complete structural assignment of this compound was originally achieved through extensive 1D and 2D NMR experiments. acs.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the carbon skeleton and the connectivity of protons and carbons. The stereochemistry, including the cis-decalin ring junction, was determined using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which measure through-space interactions between protons. acs.org Combining experimental NMR data with quantum mechanical calculations, such as DFT calculations of chemical shifts, can further refine and validate complex structures like those of sesquiterpenes. nih.govbohrium.com

Ligand Binding Studies: NMR is also a powerful technique for studying the interactions between a ligand, such as this compound, and its biological target. carlomagno-group.orgrsc.org Ligand-observed NMR experiments, where the signals of the small molecule are monitored, are particularly useful. nih.gov Saturation Transfer Difference (STD) NMR is a common method used to screen for binding and identify the specific part of the ligand (the binding epitope) that interacts with a protein receptor. rsc.orgresearchgate.net In an STD-NMR experiment, selective saturation of the protein's resonances is transferred to the bound ligand; upon dissociation, this saturation is observed as a decrease in the ligand's signal intensity. nih.gov This allows for the rapid identification of binding compounds from a complex mixture and provides insights into the binding mode, which is crucial for understanding the compound's biological activity. nih.govrsc.org

Table 2: Representative Hypothetical NMR Data for this compound This table is for illustrative purposes. Actual chemical shifts depend on solvent and experimental conditions. acs.org

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| 1 | 172.9 | - | H-2, H-3 |

| 2 | 114.7 | 5.75 (s) | C-1, C-3, C-4 |

| 3 | 164.0 | - | H-2, H-11 |

| 9 | 55.8 | 1.80 (m) | C-8, C-10, C-14 |

Isotopic Labeling Strategies for Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful experimental strategy used to unravel the biosynthetic pathways of natural products. beilstein-journals.orgnih.gov This technique is particularly valuable for understanding the complex cyclization cascades catalyzed by enzymes like terpene synthases. researchgate.net The fascination with terpene biosynthesis stems from the vast diversity of carbon scaffolds that can be constructed from a few linear precursors. beilstein-journals.org

To elucidate the biosynthesis of a sesterterpene like this compound, stable isotopes (e.g., ¹³C, ²H, ¹⁵N) are incorporated into simple precursor molecules like acetate (B1210297) or glucose. beilstein-journals.orgoup.com These labeled precursors are then supplied to the producing organism, in this case, the sponge Dysidea cinerea or its associated microorganisms. The organism's metabolic machinery processes these precursors, incorporating the isotopes into the final natural product. uni-bonn.de By analyzing the resulting labeled this compound with NMR and MS, researchers can trace the origin of each atom in the final structure, revealing the sequence of bond formations, hydride shifts, and carbon-carbon rearrangements that occurred during its synthesis. beilstein-journals.orgresearchgate.netoup.com This approach provides definitive experimental evidence for proposed enzymatic mechanisms that would be difficult to obtain otherwise. beilstein-journals.org

Table 3: Example of an Isotopic Labeling Experiment for Terpene Biosynthesis This table illustrates a general strategy and does not represent specific experimental results for this compound.

| Labeled Precursor Fed | Analytical Technique | Expected Outcome for this compound |

|---|---|---|

| [1-¹³C]-Acetate | ¹³C NMR | Labeling pattern reveals which carbons originate from the carboxyl group of acetyl-CoA. |

| [2-¹³C]-Acetate | ¹³C NMR | Labeling pattern reveals which carbons originate from the methyl group of acetyl-CoA. |

| [U-¹³C]-Glucose | HRMS & ¹³C NMR | Confirms the building blocks (e.g., via mevalonate (B85504) or deoxyxylulose phosphate (B84403) pathway) by analyzing the intact incorporation of labeled carbons. oup.com |

| [1,1-²H₂]-Geranylgeranyl pyrophosphate (GGPP) | ²H NMR & MS | In vitro assay with a terpene synthase to track specific hydride shifts during cyclization. researchgate.net |

Emerging Bioanalytical Techniques for Molecular Interaction Studies

The field of natural product research is continually enhanced by emerging analytical technologies that provide deeper insights into molecular function and interaction. rsc.orgmdpi.com Beyond established methods, novel approaches are being developed to study bioactive compounds like this compound with greater precision and in more biologically relevant contexts.

One such advancement is the integration of bioassays directly with separation techniques. researchgate.net Affinity-based chromatography, for instance, uses an immobilized biological target to capture binding ligands directly from a complex mixture, which can greatly accelerate the discovery of active compounds. researchgate.net

Furthermore, the application of artificial intelligence (AI) and machine learning is becoming increasingly important. cas.org AI can be used to analyze complex spectroscopic data to identify compounds, predict biological activities from chemical structures (QSAR), and mine genomic data to link natural products to their biosynthetic gene clusters. cas.org Another emerging area involves advanced extraction techniques, such as microwave-assisted or nanotechnology-based methods, which aim to improve the efficiency and sustainability of isolating natural products. acs.org For interaction studies, techniques like ligand fishing, which combines affinity selection with MS, are gaining interest for their ability to pull active compounds out of complex extracts without prior fractionation. researchgate.net These cutting-edge tools are poised to accelerate the journey from natural product discovery to potential therapeutic application. mdpi.comcas.org

Computational and Theoretical Chemistry Studies of Bilosespene B

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. nih.gov Methods like Density Functional Theory (DFT) and other ab initio approaches are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and inherent reactivity. uu.nlaps.orgresearchgate.net

Detailed Research Findings: For a molecule like Bilosespene B, these calculations would reveal its three-dimensional geometry and the distribution of electrons within the structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. scielo.org.mx

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution. This map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting how the molecule will interact with other chemical species, including biological targets. chemrxiv.org From these fundamental calculations, a variety of global chemical reactivity descriptors can be calculated to quantify the molecule's behavior. scielo.org.mxchemrxiv.org

Table 1: Illustrative Quantum Chemical Reactivity Descriptors This table demonstrates the type of data generated from quantum chemical calculations for a hypothetical molecule in different solvent models. Specific values for this compound are not available.

| Parameter | Description | Value (in Ethanol) | Value (in Acetone) |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.2 | -6.3 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 | -1.9 |

| Energy Gap (ΔE) | ELUMO - EHOMO; indicates reactivity | 4.4 eV | 4.4 eV |

| Ionization Potential (I) | Energy required to remove an electron (~ -EHOMO) | 6.2 eV | 6.3 eV |

| Electron Affinity (A) | Energy released when an electron is added (~ -ELUMO) | 1.8 eV | 1.9 eV |

| Electronegativity (χ) | Tendency to attract electrons | 4.0 | 4.1 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.2 | 2.2 |

| Electrophilicity Index (ω) | Propensity to accept electrons | 3.65 | 3.82 |

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bonvinlab.org By simulating these movements, researchers can gain a detailed understanding of a molecule's flexibility (conformational analysis) and how it interacts with biological macromolecules like proteins. nih.govvolkamerlab.org

Detailed Research Findings: For a structurally complex and flexible molecule like this compound, MD simulations can reveal its preferred shapes or conformations in different environments (e.g., in water or bound to a protein). biorxiv.org This is crucial because a molecule's biological function is often dictated by the specific conformation it adopts to fit into the binding site of a target protein. nih.gov

When studying protein-ligand interactions, a simulation is run with the ligand (this compound) placed in the binding site of a target protein. nih.govnih.gov The simulation shows how the ligand settles into the pocket, which amino acid residues it interacts with, and the stability of these interactions over time. slideshare.netnih.gov Key interactions monitored include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. drughunter.comnottingham.ac.uk Analyzing the trajectory of an MD simulation can reveal allosteric mechanisms, where binding at one site affects the protein's shape and function at a distant site. nih.gov

Table 2: Example of Protein-Ligand Interaction Analysis from a Molecular Dynamics Simulation This table illustrates a summary of interactions between a ligand and protein residues that would be generated from MD simulation analysis. This data is hypothetical.

| Protein Residue | Interaction Type | % of Simulation Time | Average Distance (Å) |

| TYR 85 | Hydrogen Bond | 85.2% | 2.8 Å |

| LEU 120 | Hydrophobic | 95.7% | 3.9 Å |

| ASP 122 | Hydrogen Bond | 65.1% | 3.1 Å |

| ASP 122 | Salt Bridge | 40.3% | 3.5 Å |

| PHE 198 | Hydrophobic (π-π stacking) | 78.9% | 4.5 Å |

In Silico Screening and Design of Novel this compound Scaffolds

In silico (computer-based) screening allows researchers to rapidly evaluate large virtual libraries of chemical compounds to identify those with the highest probability of binding to a specific biological target. mdpi.comnih.gov The molecular structure of a known active compound, such as this compound, can be used as a "scaffold" or starting point for designing new, related molecules with potentially enhanced activity or improved properties. mdpi.com

Detailed Research Findings: The process begins with the three-dimensional structure of this compound. This core structure is then computationally modified by adding, removing, or substituting various chemical groups to create a virtual library of thousands or even millions of new analogs. These analogs are then computationally "docked" into the binding site of a target protein. Docking programs predict the binding pose and estimate the binding affinity for each compound.

This virtual screening approach is a cost-effective and time-efficient way to explore a vast chemical space that would be impossible to synthesize and test experimentally. mdpi.com The top-scoring compounds from the in silico screen are then prioritized for actual chemical synthesis and biological testing. This methodology accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates. nih.gov

Predictive Modeling for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate a compound's chemical structure with its biological activity. lu.se These models use computational descriptors (such as those from quantum chemical calculations) to predict the activity of novel compounds before they are ever made.

Detailed Research Findings: To build a QSAR model for a series of compounds based on the this compound scaffold, a set of its analogs would first need to be synthesized and tested for a specific biological activity (e.g., enzyme inhibition). Then, for each analog, a wide range of molecular descriptors are calculated, including electronic properties (from DFT), shape, size, and hydrophobicity.

Statistical methods are then used to create an equation that links these descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized this compound analogs. This allows chemists to design and prioritize molecules with the highest predicted potency, further streamlining the discovery of new therapeutic agents. lu.se

Future Perspectives and Research Challenges for Bilosespene B

Unexplored Biosynthetic and Chemoenzymatic Opportunities

A significant knowledge gap exists regarding the biosynthesis of Bilosespene B. It is widely hypothesized that many secondary metabolites isolated from marine invertebrates, such as sponges, are actually produced by their associated microbial symbionts. rsc.orgfrontiersin.org This holds promise for the sustainable production of this compound, as identifying and culturing the producing microorganism would circumvent the need for large-scale sponge harvesting. Future research should prioritize metagenomic and transcriptomic analyses of Dysidea cinerea and its microbial community to identify the biosynthetic gene cluster (BGC) responsible for the sesterterpene's production. asm.orgmdpi.com The discovery of such a BGC would pave the way for heterologous expression in a more tractable host organism, facilitating yield optimization and biosynthetic pathway engineering. asm.orghelmholtz-hips.de

Furthermore, the field of chemoenzymatic synthesis offers a powerful avenue for producing this compound and its analogs. beilstein-journals.orgdoi.org By identifying and characterizing the specific enzymes involved in the biosynthetic pathway, such as terpene cyclases and tailoring enzymes, it may be possible to develop biocatalytic steps within a synthetic route. nih.gov This approach can offer superior stereoselectivity and reduce the need for complex protecting group chemistry, which is often a bottleneck in traditional organic synthesis. doi.org The promiscuity of some biosynthetic enzymes could also be exploited to create novel, non-natural derivatives of this compound with potentially improved bioactivity. nih.gov

Advances in Asymmetric Total Synthesis of Complex Sesterterpenoids

The total synthesis of complex sesterterpenoids like this compound presents a formidable challenge to synthetic chemists due to their often intricate polycyclic systems and dense stereogenic centers. nih.govuni-muenchen.de The initial total synthesis that led to the refutation of the originally proposed structures of Bilosespenes A and B highlights the difficulty in unambiguously determining complex molecular architectures. researchgate.netacs.orgacs.org

Future synthetic endeavors towards the correct structure of this compound will likely need to employ cutting-edge methodologies in asymmetric synthesis. caltech.edu This could involve the development of novel catalytic enantioselective reactions to install key stereocenters or the application of powerful bond-forming strategies to construct the strained ring systems. rsc.org A convergent synthetic strategy, where complex fragments are synthesized independently before being coupled, could offer a more efficient and flexible approach. nih.gov The development of a robust and scalable total synthesis is not only crucial for confirming the absolute stereochemistry of this compound but also for providing sufficient material for in-depth biological evaluation and lead optimization. researchgate.net

Deepening Understanding of this compound's Fundamental Biological Mechanisms

While the mixture of Bilosespenes A and B has demonstrated cytotoxicity against several cancer cell lines, including P-388 mouse lymphoma, A-549 human lung carcinoma, HT-29 human colon carcinoma, and MEL-28 human melanoma, the underlying molecular mechanism remains unknown. acs.org A critical future direction is to elucidate how this compound exerts its cytotoxic effects. It is plausible that, like other terpenoids isolated from Dysidea sponges, it may induce apoptosis or inhibit key signaling pathways involved in cell proliferation and survival. nih.govresearchgate.netmdpi.com For instance, some scalarane sesterterpenoids from Dysidea species have been shown to inhibit nitric oxide production or exhibit cytotoxicity through various mechanisms. researchgate.netresearchgate.net

Future research should employ a range of cell-based assays to investigate the effects of pure this compound on cell cycle progression, apoptosis induction (e.g., caspase activation, PARP cleavage), and key cancer-related signaling pathways (e.g., NF-κB, MAPK). researchgate.net Identifying the specific molecular target(s) of this compound is of paramount importance and could be achieved through techniques such as affinity chromatography, proteomics-based approaches, or thermal shift assays. nih.gov Unraveling the mechanism of action will be instrumental in validating this compound as a potential therapeutic lead and guiding the design of more potent and selective analogs. nih.gov

Integration of Multi-Omics and Systems Biology Approaches in this compound Research

The complexity of natural product research necessitates a holistic approach. The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of this compound, from its production to its biological effects. mdpi.comfrontiersin.orgresearchgate.net As mentioned earlier, genomics and transcriptomics of the source organism and its symbionts can reveal the biosynthetic pathway. mdpi.com Metabolomics, on the other hand, can be used to profile the production of this compound and other related metabolites under different conditions, aiding in the optimization of its production. mdpi.comfrontiersin.org

When studying the biological activity of this compound, a systems biology approach can be particularly insightful. researchgate.netuq.edu.au By analyzing the global changes in gene expression (transcriptomics) and protein levels (proteomics) in cancer cells treated with this compound, it is possible to identify the key pathways and cellular processes that are perturbed. researchgate.net This network-level understanding can help to formulate hypotheses about the compound's mechanism of action and identify potential biomarkers for its activity. researchgate.net The integration of these large datasets requires sophisticated bioinformatic tools and will be crucial for accelerating the translation of this compound from a laboratory curiosity to a potential clinical candidate. researchgate.net

Methodological Innovations in this compound Characterization and Analysis

The initial structural elucidation of this compound as an inseparable mixture highlights the challenges in characterizing complex natural products. acs.org Future research will benefit from methodological innovations in analytical chemistry. Advanced separation techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), can aid in the separation and identification of individual components from complex mixtures. mdpi.comnih.govutas.edu.audrugdiscoverynews.com

For structural elucidation, cryogenically cooled NMR probes and micro-cryoprobes can significantly enhance sensitivity, allowing for detailed spectroscopic analysis of minute quantities of the isolated compound. nih.gov Advanced NMR techniques, such as residual dipolar coupling (RDC) analysis, can provide crucial information about the relative stereochemistry of the molecule. For determining the absolute configuration, a combination of chiroptical methods (e.g., electronic circular dichroism) and computational chemistry will be invaluable. nih.gov The development of standardized and high-throughput analytical methods will be essential for the quality control and future development of this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the validated methodologies for synthesizing and characterizing Bilosespene B in laboratory settings?

- Methodological Answer : Synthesis protocols should follow reproducible steps with detailed reaction conditions (e.g., temperature, catalysts). Characterization requires spectroscopic techniques (NMR, IR) and chromatographic purity analysis (HPLC). Lab notebooks must document all parameters and raw data to ensure reproducibility . For novel compounds, provide full spectral data and purity metrics (≥95%) in the main manuscript, while supplementary materials can include iterative optimization trials .

Q. How can researchers design initial bioactivity studies for this compound while minimizing bias?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cell viability) with appropriate controls (positive/negative, vehicle-only). Employ blinding during data collection and analysis. Pilot studies should determine effect sizes to power subsequent experiments. Reference established pharmacological frameworks (e.g., IC50 calculations) to contextualize results .

Q. What are the best practices for ensuring data reproducibility in this compound research?

- Methodological Answer : Implement standardized protocols across labs, share raw datasets via repositories, and use statistical validation (e.g., p-values, confidence intervals). Replicate experiments under varying conditions (e.g., solvent systems, cell lines) to confirm robustness. Lab notebooks must be auditable, with timestamps and witness signatures .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay sensitivity, compound stability). Use factorial designs to test interactions between variables (e.g., pH, temperature) . Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate mechanisms . Cross-validate findings with orthogonal methods (e.g., in silico docking alongside in vivo models) .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ multi-omics approaches (proteomics, metabolomics) to map pathways. Use CRISPR knockouts or siRNA silencing to validate target engagement. Quasi-experimental designs (pretest-posttest with control groups) can isolate causal relationships . Theoretical frameworks (e.g., molecular dynamics simulations) should guide hypothesis generation .

Q. How can researchers assess synergistic effects of this compound with other compounds while avoiding overinterpretation?

- Methodological Answer : Apply combination index models (e.g., Chou-Talalay method) to quantify synergy. Use dose-response matrices and isobolograms to distinguish additive vs. synergistic effects. Statistical power analysis ensures adequate sample sizes, and sensitivity analyses control for batch variability .

Q. What methodologies address the challenges of long-term stability studies for this compound?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (e.g., Q1A). Monitor degradation products via LC-MS and correlate with environmental factors (humidity, light). Use Arrhenius equations to predict shelf life. Data should be archived in FAIR-compliant repositories .

Q. How can predictive modeling improve the translational potential of this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.